2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl-
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Overview
Description
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-bromophenyl group and two methyl groups. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be achieved through a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions typically involve the use of a base catalyst such as triethylamine and ammonium chloride. The structure of the prepared compound is confirmed by spectral data, including FTIR, HRESIMS, 1H- and 13C-NMR .
Chemical Reactions Analysis
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- involves its interaction with various molecular targets. For example, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds are known for their antimicrobial properties against various bacterial strains. The uniqueness of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C14H11BrN4O3 |
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Molecular Weight |
363.17 g/mol |
IUPAC Name |
7-(4-bromophenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(13(21)19(2)14(18)22)17-12(20)9(16-11)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,17,20) |
InChI Key |
WPSJDLQJHSNADL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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